Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate

Description

Importance of Fluorine in Molecular Design and its Influence on Reactivity

The strategic placement of fluorine atoms within an organic molecule can profoundly alter its physical and chemical characteristics. Fluorine's high electronegativity, the strongest of any element, significantly influences the electron distribution within a molecule, which can in turn affect its reactivity and acidity. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, lending exceptional stability to fluorinated compounds. tandfonline.com This stability is a key factor in their widespread use in pharmaceuticals and agrochemicals.

Furthermore, the introduction of fluorine can impact a molecule's lipophilicity, which can improve its membrane permeability and bioavailability. Although fluorine is the smallest halogen, it can exert notable steric effects that influence molecular conformation and interactions with biological targets. These unique properties make fluorine a valuable tool in the rational design of new molecules with tailored functionalities.

The Role of Fluorinated Building Blocks in Modern Organic Synthesis

Fluorinated building blocks are essential components in contemporary chemical synthesis, utilized across industries from pharmaceuticals to materials science. These specialized molecules provide a reliable and efficient means of introducing fluorine into more complex structures. The use of fluorinated building blocks is a dominant strategy in drug discovery. tandfonline.com

The development of novel synthetic pathways to access diverse fluorinated molecules is an active area of research. Synthetic approaches involving transition-metal catalyzed C-H functionalization have seen significant advancements, offering atom- and step-economical routes to fluorinated compounds. The strategic use of these building blocks allows chemists to harness the unique effects of fluorine to create molecules with enhanced stability, efficacy, and performance.

Overview of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate as a Key Fluorinated Chiral Building Block

This compound is a colorless liquid that serves as a valuable fluorinated building block in organic synthesis. It is widely used in the preparation of pharmaceuticals and agrochemicals, owing to its high stability and reactivity. nih.gov

Physicochemical Properties of this compound:

| Property | Value |

| CAS Number | 91600-33-8 |

| Molecular Formula | C7H11F3O3 |

| Molecular Weight | 200.16 g/mol |

| Boiling Point | 180 °C |

| Density | 1.233 g/cm³ (Predicted) |

| Refractive Index | 1.386 |

The structure of this compound, which contains two chiral centers, makes it a particularly interesting building block for the synthesis of stereochemically complex molecules. The synthesis of such chiral molecules often relies on stereoselective methods. One of the classic methods for the synthesis of β-hydroxy esters like this compound is the Reformatsky reaction. acs.org This reaction involves the condensation of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc. acs.org

To achieve stereoselectivity in the synthesis of chiral molecules like this compound, asymmetric variations of the Reformatsky reaction can be employed. These methods often utilize chiral auxiliaries or chiral ligands to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer or diastereomer. While specific, detailed studies on the asymmetric synthesis of this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis are well-established and applicable.

Another powerful approach for the synthesis of chiral fluorinated building blocks is biocatalysis. For instance, the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate to ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate has been successfully achieved using whole cells of Saccharomyces uvarum. nih.gov This enzymatic reduction provides a highly enantioselective route to a structurally related chiral building block. Such biocatalytic methods could potentially be adapted for the stereoselective synthesis of this compound.

The presence of both a trifluoromethyl group and two chiral centers in this compound makes it a valuable precursor for the synthesis of novel, biologically active compounds. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the defined stereochemistry is often crucial for pharmacological activity. As the demand for sophisticated chiral fluorinated molecules continues to grow, the importance of building blocks like this compound in drug discovery and development is expected to increase. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,4,4-trifluoro-3-hydroxy-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O3/c1-3-13-6(12)4(2)5(11)7(8,9)10/h4-5,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRIOKNLYRUYHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336437 | |

| Record name | Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649-56-9, 91600-33-8 | |

| Record name | Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxy-2-methyl-4,4,4-trifluorobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemistry and Diastereomeric Considerations of Ethyl 2 Methyl 3 Hydroxy 4,4,4 Trifluorobutyrate

Identification of Stereocenters and Potential Stereoisomers

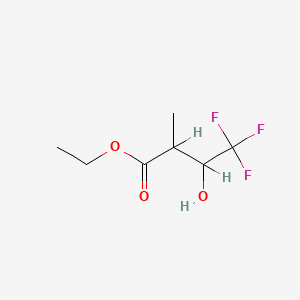

The molecular structure of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate (Figure 1) contains two chiral centers, which are carbon atoms bonded to four different substituent groups. These are located at the C2 and C3 positions of the butyrate (B1204436) backbone.

C2: This carbon is attached to a hydrogen atom, a methyl group (-CH3), a trifluoromethylated hydroxymethyl group (-CH(OH)CF3), and an ethoxycarbonyl group (-COOEt).

C3: This carbon is bonded to a hydrogen atom, a hydroxyl group (-OH), a trifluoromethyl group (-CF3), and the rest of the carbon chain.

The presence of two stereocenters means that the molecule can exist in a maximum of 2n stereoisomers, where 'n' is the number of chiral centers. Therefore, for this compound, there are 22 = 4 possible stereoisomers.

These four stereoisomers consist of two pairs of enantiomers. The diastereomeric pairs are referred to as syn and anti isomers, based on the relative configuration of the substituents at C2 and C3.

| Stereoisomer Pair | Relationship |

| (2R, 3R) and (2S, 3S) | Enantiomers (anti) |

| (2R, 3S) and (2S, 3R) | Enantiomers (syn) |

| (2R, 3R) and (2R, 3S) | Diastereomers |

| (2R, 3R) and (2S, 3R) | Diastereomers |

| (2S, 3S) and (2R, 3S) | Diastereomers |

| (2S, 3S) and (2S, 3R) | Diastereomers |

Figure 1. Structure of this compound with Stereocenters Indicated

Chemical Transformations and Derivatization of Ethyl 2 Methyl 3 Hydroxy 4,4,4 Trifluorobutyrate

Functional Group Interconversions

The distinct reactivity of the hydroxyl and ester moieties, coupled with the unique properties of the trifluoromethyl group, permits a range of functional group interconversions.

The secondary alcohol in ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate can be oxidized to the corresponding ketone, yielding ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate. This transformation results in the formation of a trifluoromethyl ketone (TFMK), a class of compounds recognized for their value as synthetic targets and intermediates in the creation of pharmaceutical agents. The strong electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic. Various standard oxidizing agents can be employed for this conversion, with the choice of reagent depending on the desired selectivity and reaction conditions. The resulting β-keto ester is a valuable intermediate for further synthetic manipulations.

Concurrent reduction of both the ester and hydroxyl groups in this compound would lead to the formation of 2-methyl-4,4,4-trifluorobutane-1,3-diol. This transformation typically requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄), capable of reducing both esters and alcohols. The resulting fluorinated diol can serve as a precursor for the synthesis of various other compounds, including cyclic ethers and polyesters. The specific conditions and reagents would be selected to ensure the complete reduction of both functional groups while preserving the trifluoromethyl moiety.

The trifluoromethyl (CF₃) group is generally characterized by its high stability due to the strength of the carbon-fluorine bond. Consequently, direct nucleophilic substitution of a fluorine atom in the CF₃ group is challenging and requires harsh reaction conditions. However, transformations that modify the CF₃ group are known. For instance, selective reduction of a trifluoromethyl group to a difluoromethyl (CF₂H) group can be achieved under specific conditions, often involving base-promoted elimination to form a difluoro-intermediate that is subsequently trapped. While direct substitution on the CF₃ group of this compound is not a common transformation, such defluorination strategies represent a potential pathway for derivatization.

Carbon-Carbon Bond Forming Reactions

The functional groups within this compound and its immediate derivatives serve as handles for constructing new carbon-carbon bonds, significantly expanding its synthetic utility.

Following the oxidation of the hydroxyl group to a ketone as described in section 4.1.1, the resulting ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate becomes an excellent substrate for nucleophilic addition reactions. Organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents, readily attack the electrophilic carbonyl carbon. This reaction leads to the formation of a tertiary alcohol, creating a new carbon-carbon bond and introducing a new substituent (R) into the molecule. The reaction proceeds via a stable tetrahedral intermediate. This two-step sequence of oxidation followed by nucleophilic addition provides a powerful method for the elaboration of the carbon skeleton.

| Intermediate | Reagent Type | Product Class |

| Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate | Organometallic (e.g., Grignard, Organolithium) | Ethyl 4,4,4-trifluoro-3-hydroxy-3-alkyl-2-methylbutanoate |

Sigmatropic rearrangements are powerful tools for stereocontrolled carbon-carbon bond formation. While this compound is not a direct substrate for these reactions, its derivatives can be readily employed in such transformations.

The Ireland-Claisen rearrangement involves the-sigmatropic rearrangement of an allylic ester. A derivative of the title compound, specifically an allyl ester of a trifluoromethyl-substituted carboxylic acid, can undergo this rearrangement. The reaction is typically initiated by treating the allylic ester with a strong base, like lithium diisopropylamide (LDA), to form a silyl (B83357) ketene (B1206846) acetal, which then rearranges under mild conditions to yield a γ,δ-unsaturated carboxylic acid with a trifluoromethyl substituent at the α-position. The stereochemical outcome of the rearrangement can often be controlled by the geometry (E or Z) of the intermediate enolate.

| Rearrangement | Substrate Type | Key Intermediate | Product Type |

| Ireland-Claisen | Allyl trifluoromethylacetate derivative | Silyl ketene acetal | α-Trifluoromethyl-γ,δ-unsaturated carboxylic acid |

| -Wittig | Allylic ether derivative with a CF₃ group | Ester enolate | α-Hydroxy-β-trifluoromethyl-γ,δ-unsaturated ester |

The -Wittig rearrangement is another valuable transformation, particularly for the synthesis of α-hydroxy-β-(trifluoromethyl)-γ,δ-unsaturated carboxylic acid methyl esters. This reaction proceeds from trifluoromethylated allylic ethers. For example, an ether derived from a trifluoromethylated allylic alcohol can be deprotonated at the α-position to the ether oxygen, initiating a concerted-sigmatropic shift. This process allows for the highly stereoselective formation of complex, functionalized molecules containing the trifluoromethyl group. The stereoselectivity is often dependent on the geometry of the starting allylic substrate.

Transformations to Nitrogen-Containing Fluorinated Compounds

The introduction of nitrogen into the structure of this compound opens up a vast area of chemical space, leading to compounds with significant potential in medicinal and materials chemistry. The synthetic routes to these nitrogenous derivatives often involve multi-step sequences, beginning with the modification of the existing functional groups of the parent molecule.

Synthesis of Trifluoromethylated Amino Alcohols

The synthesis of trifluoromethylated amino alcohols from this compound typically requires a strategic conversion of the ester and hydroxyl functionalities. A common approach involves the initial oxidation of the secondary alcohol to a ketone, followed by the introduction of an amino group and subsequent reduction.

The oxidation of secondary alcohols bearing an adjacent trifluoromethyl group can be challenging due to the strong electron-withdrawing nature of the CF3 group, which can deactivate the alcohol towards oxidation. thieme.debohrium.com However, specialized methods, such as the use of nitroxide catalysts, have proven effective for this transformation. thieme.debohrium.com

Once the corresponding β-keto ester, ethyl 2-methyl-3-oxo-4,4,4-trifluorobutanoate, is obtained, various methods can be employed to introduce the amino functionality. One such method is reductive amination. Alternatively, the synthesis can proceed through the formation of an intermediate, which is then reduced to the amino alcohol. For instance, β-keto-benzyl-O-oximes can be reduced to the corresponding α-trifluoromethyl-β-amino alcohols in high yields. mdpi.com A general procedure for such a reduction involves the use of a reducing agent like lithium aluminum hydride (LiAlH4) in an ethereal solvent. mdpi.com

A comprehensive overview of methods for the synthesis of β-amino-α-trifluoromethyl alcohols highlights several key strategies, including the reduction of α-aminoalkyl trifluoromethyl ketones. uzh.ch This underscores the importance of the initial oxidation step to form the keto-intermediate from this compound.

| Step | Transformation | Reagents and Conditions (General) | Product |

| 1 | Oxidation of secondary alcohol | Nitroxide catalyst (e.g., ACT), K2S2O8, Pyridine (B92270), Acetonitrile, 50 °C | Ethyl 2-methyl-3-oxo-4,4,4-trifluorobutanoate |

| 2 | Formation of an imine or oxime | Amine or hydroxylamine (B1172632) derivative | Corresponding imine or oxime |

| 3 | Reduction | LiAlH4, Dry Et2O, 4 °C to room temperature | Trifluoromethylated amino alcohol |

Preparation of Trifluoromethylated Amino Acids and Derivatives

The conversion of this compound into trifluoromethylated amino acids and their derivatives can be approached through several synthetic pathways. One prominent strategy involves the initial dehydration of the starting material to form an α,β-unsaturated ester, followed by the addition of a nitrogen-containing nucleophile.

The dehydration of β-hydroxy esters can be accomplished under various conditions, although the presence of the trifluoromethyl group may influence the reaction's facility. rsc.org The resulting ethyl 2-methyl-4,4,4-trifluorobut-2-enoate serves as a key intermediate.

This unsaturated ester can then undergo aza-Michael addition with various amines to introduce the amino group at the β-position, leading to the formation of a β-amino acid ester. researchgate.net Subsequent hydrolysis of the ester functionality would yield the desired trifluoromethylated β-amino acid.

An alternative patented method describes the reaction of an α-trifluoromethyl-β-substituted-α,β-unsaturated ester with hydroxylamine to form a dehydrogenated closed-ring intermediate, which is then hydrolyzed to produce an α-trifluoromethyl-β-amino acid. google.com

| Step | Transformation | Reagents and Conditions (General) | Product |

| 1 | Dehydration | Dehydrating agent (e.g., acid catalyst, heat) | Ethyl 2-methyl-4,4,4-trifluorobut-2-enoate |

| 2a | Aza-Michael Addition | Amine (e.g., aromatic amines) | Ethyl 3-amino-2-methyl-4,4,4-trifluorobutanoate |

| 2b | Reaction with Hydroxylamine | Hydroxylamine | Dehydrogenated closed-ring intermediate |

| 3 | Hydrolysis | Acid or base catalysis | 3-Amino-2-methyl-4,4,4-trifluorobutanoic acid |

Formation of Trifluoromethylated Heterocycles (e.g., Isoxazolidines, Furans)

The versatile structure of this compound also allows for its conversion into various trifluoromethylated heterocyclic compounds, such as isoxazolidines and furans, which are of interest in medicinal chemistry.

Synthesis of Trifluoromethylated Isoxazolidines:

The synthesis of trifluoromethylated isoxazolidines can be achieved through a 1,3-dipolar cycloaddition reaction. nih.gov This typically involves the reaction of an alkene with a nitrone. To apply this to the starting material, it must first be dehydrated to form the α,β-unsaturated ester, ethyl 2-methyl-4,4,4-trifluorobut-2-enoate. This alkene can then react with a suitable nitrone to yield the desired trifluoromethylated isoxazolidine (B1194047) ring system. nih.gov The regioselectivity and stereoselectivity of the cycloaddition can be influenced by the nature of the substituents on both the alkene and the nitrone.

Synthesis of Trifluoromethylated Furans:

The formation of trifluoromethylated furans can be envisioned to proceed from the β-keto ester intermediate, ethyl 2-methyl-3-oxo-4,4,4-trifluorobutanoate. While specific literature on the direct conversion of this particular keto ester to a furan (B31954) was not found, general methods for furan synthesis often involve the cyclization of 1,4-dicarbonyl compounds or their equivalents. The reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with β-nitrostyrenes has been shown to produce furan derivatives, suggesting that the keto form of the ester is a viable precursor for such cyclizations. researchgate.net

| Heterocycle | Intermediate | Synthetic Approach | Reagents and Conditions (General) |

| Isoxazolidine | Ethyl 2-methyl-4,4,4-trifluorobut-2-enoate | 1,3-Dipolar Cycloaddition | Nitrone |

| Furan | Ethyl 2-methyl-3-oxo-4,4,4-trifluorobutanoate | Cyclization | Reaction with a suitable co-reactant to form a 1,4-dicarbonyl system, followed by acid or base-catalyzed cyclization |

Applications of Ethyl 2 Methyl 3 Hydroxy 4,4,4 Trifluorobutyrate in Complex Organic Synthesis

As a Chiral Building Block for Enantiomerically Pure Compounds

The presence of two chiral centers in Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate makes it an exceptionally valuable precursor for asymmetric synthesis. The ability to selectively synthesize or separate its stereoisomers allows chemists to construct enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where the chirality of a drug molecule can determine its efficacy and safety.

The synthesis of homochiral compounds from non-chiral starting materials often employs chiral catalysts and building blocks to achieve high enantiomeric excess. The defined stereochemistry of this compound can be transferred to more complex target molecules, guiding the formation of new stereocenters with a high degree of control. This approach is fundamental to creating single-enantiomer drugs, which have seen a dramatic growth in the pharmaceutical market due to their improved therapeutic profiles.

Synthesis of Fluorinated Amino Acids and Peptidomimetics

The introduction of fluorine into amino acids and peptides can significantly alter their properties, including metabolic stability and binding affinity. This compound serves as a key starting material for the synthesis of novel fluorinated amino acids.

Synthetic strategies often involve the transformation of the hydroxyl and ester groups of the butyrate (B1204436) scaffold into the amine and carboxylic acid functionalities characteristic of amino acids. For instance, the hydroxyl group can be converted to an amino group through various chemical transformations, leading to the formation of fluorinated β-amino acids. These unnatural amino acids are crucial components in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability.

| Target Compound Class | Synthetic Strategy | Key Transformation |

| Fluorinated β-Amino Acids | Utilization of the butyrate backbone | Conversion of hydroxyl group to amino group |

| Fluorinated Threonines | Aldol (B89426) reaction with fluorinated precursors | Asymmetric induction to control stereochemistry |

| Quaternary Aromatic Amino Acids | Copper-catalyzed fluorination | Selective fluorination to create quaternary centers |

Precursor in the Construction of Fluorinated Carbo- and Heterocycles

Fluorinated carbo- and heterocyclic compounds are of immense interest in medicinal chemistry due to their prevalence in a wide range of approved drugs. researchgate.net The trifluoromethyl group can enhance metabolic stability and influence the conformation of the ring system. This compound provides a readily available fluorinated fragment that can be elaborated and cyclized to form these important structures.

The dual functionality of the molecule (hydroxyl and ester groups) allows for a variety of cyclization strategies. For example, the hydroxyl group can act as a nucleophile in intramolecular reactions to form oxygen-containing heterocycles. Alternatively, the carbon backbone can be extended and functionalized to participate in ring-closing reactions, leading to the formation of various fluorinated carbocycles and heterocycles such as pyridines, pyrazoles, and piperidines. researchgate.net

Integration into Scaffolds for Pharmaceutical Research Candidates

In drug discovery, a "scaffold" refers to the core structure of a molecule to which various functional groups are attached to create a library of potential drug candidates. The unique physicochemical properties imparted by the trifluoromethyl group—such as increased lipophilicity and metabolic stability—make this compound an attractive starting point for developing new pharmaceutical scaffolds. guidechem.com

Role in Agrochemical Candidate Synthesis

Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the synthesis of modern agrochemicals, including herbicides, fungicides, and insecticides. guidechem.com The inclusion of fluorine atoms in these molecules can lead to higher efficacy, greater selectivity, and improved environmental profiles.

Examples of Agrochemicals with Fluorinated Moieties:

Herbicides: Dithiopyr and Thiazopyr, which contain a trifluoromethylated pyridine (B92270) ring, act as microtubule assembly inhibitors.

Fungicides: A significant number of modern fungicides are succinate (B1194679) dehydrogenase inhibitors (SDHI), many of which feature fluorinated scaffolds to enhance their efficacy.

Contributions to Advanced Materials and Polymer Research as a Building Block

The unique properties of fluorinated compounds extend to materials science, where they are used to create polymers with low surface energy, high thermal stability, and chemical resistance. researchgate.netabebooks.com While not a monomer itself for direct polymerization in most common applications, this compound serves as a critical building block for creating specialized fluorinated monomers.

The hydroxyl group can be modified, for instance, by reacting it with acrylic acid or a related derivative to produce a fluorinated acrylate (B77674) monomer. Such monomers can then be polymerized to create fluoropolymers with tailored properties. These polymers find use in a variety of applications, including specialty coatings, advanced textiles, and high-performance elastomers, where durability and resistance to oil and water are required. abebooks.com The presence of the trifluoromethyl group in the side chain of the polymer contributes significantly to these desirable material properties. mdpi.com

Mechanistic Insights and Theoretical Investigations

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of β-hydroxy esters like ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate can be achieved through several pathways, with the aldol (B89426) and Reformatsky reactions being the most prominent.

The Reformatsky reaction provides a direct route. The mechanism commences with the oxidative addition of zinc metal into the carbon-halogen bond of an α-halo ester, such as ethyl 2-bromopropionate, to form an organozinc reagent known as a Reformatsky enolate. wikipedia.orgthermofisher.com This enolate is less reactive than corresponding lithium enolates, which prevents self-condensation. wikipedia.org The zinc enolate then coordinates to the carbonyl oxygen of a trifluoromethyl ketone, like trifluoroacetone, forming a six-membered chair-like transition state. wikipedia.org A subsequent rearrangement forms a new carbon-carbon bond and a zinc alkoxide. wikipedia.org Final acidic workup removes the zinc to yield the β-hydroxy ester. wikipedia.orgthermofisher.com

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Oxidative addition of zinc into the C-Br bond of ethyl 2-bromopropionate. | Reformatsky enolate (organozinc reagent). |

| 2 | Coordination of the enolate and trifluoroacetone to form a cyclic transition state. | Six-membered chair-like transition state. |

| 3 | Carbon-carbon bond formation and rearrangement. | Zinc alkoxide. |

| 4 | Acidic workup to protonate the alkoxide and remove zinc salts. | This compound. |

The asymmetric aldol reaction represents another powerful strategy. In organocatalyzed versions, a bifunctional catalyst, often containing a thiourea (B124793) and a tertiary amine (e.g., quinuclidine) moiety, is employed. The amine deprotonates the α-carbon of the ester to form a dienolate, while the thiourea moiety activates the trifluoromethyl ketone through hydrogen bonding, preparing it for nucleophilic attack. acs.orgresearchgate.net This dual activation and pre-orientation of the reactants in the transition state is crucial for achieving high stereoselectivity. acs.org Density Functional Theory (DFT) calculations have supported this model, showing that hydrogen bonding plays a critical role in controlling the facial selectivity of the reaction. clockss.orgresearchgate.net While C-H functionalization and rearrangement pathways are synthetically important in organic chemistry, their specific application to produce this target molecule is less commonly documented than classical carbonyl addition reactions.

Factors Influencing Diastereo- and Enantioselectivity

Achieving high diastereo- and enantioselectivity in the synthesis of this compound is paramount for its use as a chiral building block. The stereochemical outcome is dictated by the interplay of steric and electronic factors in the reaction's transition state.

In nucleophilic additions to the precursor, ethyl 2-methyl-4,4,4-trifluoroacetoacetate, the stereochemistry is often rationalized by established models:

Felkin-Anh Model: This model predicts the stereochemical outcome of nucleophilic attack on a chiral carbonyl compound. The largest group on the adjacent chiral center orients itself perpendicular to the carbonyl bond to minimize steric hindrance, and the nucleophile attacks from the least hindered face, typically opposite the largest group. ic.ac.ukuwindsor.ca

Chelation Control: When a chelating metal (e.g., Zn²⁺, Mg²⁺, Ti⁴⁺) and a Lewis basic group (like a hydroxyl or alkoxy group) are present at the α-position, a rigid five- or six-membered chelate ring can form with the carbonyl oxygen. libretexts.org This conformation locks the substrate and forces the nucleophile to attack from the less hindered face of this rigid structure, often leading to a product with opposite stereochemistry to that predicted by the Felkin-Anh model. ic.ac.ukwikipedia.org

For instance, the reduction of an α-alkoxy ketone can yield different diastereomers depending on whether a non-chelating reagent (favoring the Felkin-Anh model) or a chelating reagent is used. ic.ac.uk

In organocatalyzed aldol-type reactions, the structure of the catalyst is the dominant factor. Bifunctional catalysts create a highly organized transition state. The catalyst's chiral backbone dictates the spatial arrangement of the nucleophilic enolate and the electrophilic trifluoromethyl ketone, forcing the addition to occur on a specific face (Re or Si) of the ketone. acs.orgresearchgate.net The choice of solvent and reaction temperature can also fine-tune selectivity by influencing the stability and geometry of the transition state complex.

Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group exerts profound electronic effects that are central to the molecule's structure, reactivity, and the selectivity of its formation.

Inductive Effect: The -CF₃ group is one of the most powerful electron-withdrawing groups due to the high electronegativity of the fluorine atoms. nih.gov This strong inductive effect (-I) makes the adjacent carbonyl carbon in precursor ketones significantly more electrophilic and susceptible to nucleophilic attack compared to non-fluorinated analogs. nih.govrsc.org This enhanced reactivity is a key feature in its synthetic pathways.

Destabilization of Carbonyls and Stabilization of Hydrates: The electron-withdrawing nature of the -CF₃ group destabilizes an adjacent carbonyl group. Conversely, it strongly stabilizes the corresponding hydrate (B1144303) (gem-diol), shifting the hydration equilibrium far toward the hydrated form. ic.ac.uk This phenomenon, sometimes called the "trifluoromeric effect," arises from stabilizing anomeric interactions where lone pairs on the hydrate's oxygen atoms donate into the antibonding (σ*) orbital of the C-CF₃ bond. ic.ac.uk This effect is critical in biotransformations where the ketone may exist predominantly as its hydrate.

Influence on Stereoselectivity: The steric bulk and electronic properties of the -CF₃ group influence the transition state geometry in stereoselective reactions. It can lead to significant charge delocalization in cationic intermediates or transition states, which can affect regioselectivity and stereoselectivity in complex transformations. nih.gov In enzymatic reactions, the unique electronic character of the -CF₃ group can influence how the substrate binds within the active site of an enzyme, thereby affecting the enantioselectivity of the transformation.

| Effect | Description | Impact on Reactivity and Selectivity |

|---|---|---|

| Strong Inductive Withdrawal (-I) | Pulls electron density away from the rest of the molecule. | Increases the electrophilicity of the adjacent carbonyl carbon, enhancing reaction rates with nucleophiles. |

| Hydrate Stabilization | Stabilizes the gem-diol form through anomeric effects. | Shifts the ketone-hydrate equilibrium towards the hydrate, which can be the true substrate in aqueous or enzymatic reactions. |

| Transition State Modification | Influences the energy and geometry of transition states through steric and electronic interactions. | Affects the diastereo- and enantioselectivity of synthetic transformations. |

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly Density Functional Theory (DFT), have provided deep insights into the mechanisms and selectivity of reactions involving trifluoromethylated compounds. mdpi.com For reactions analogous to the synthesis of this compound, molecular modeling has been used to:

Visualize Transition States: DFT calculations have been employed to model the transition states of organocatalyzed aldol reactions. These models visually confirm the dual-activation hypothesis, showing the hydrogen bonding between the catalyst's thiourea moiety and the ketone's carbonyl oxygen, and the orientation of the enolate for attack. researchgate.netclockss.org The energy differences between competing transition states (e.g., leading to R vs. S enantiomers) can be calculated to predict the enantiomeric excess, often with results that correlate well with experimental observations. clockss.org

Elucidate Reaction Pathways: Modeling helps to map the potential energy surface of a reaction, identifying the lowest energy pathway. For instance, DFT studies on trifluoromethylation reactions using trifluoroacetaldehyde (B10831) hydrate as a CF₃ source have provided mechanistic insight into the process. nih.gov

Model Enzyme-Substrate Interactions: In biocatalysis, molecular docking and modeling can be used to understand how a precursor like ethyl 2-methyl-4,4,4-trifluoroacetoacetate fits into the active site of a reductase enzyme. nih.gov These models can explain the observed stereoselectivity by identifying key amino acid residues that interact with the substrate, guiding its orientation for a facial-selective hydride transfer. For example, modeling of a trifluoromethyl ketone inhibitor within the active site of a protease revealed the covalent adduct formed, explaining its mode of action. nih.gov

Kinetic and Thermodynamic Analyses of Stereoselective Processes

The efficiency and selectivity of stereoselective processes are underpinned by kinetic and thermodynamic principles.

Kinetic Resolution: In enzymatic kinetic resolutions, lipases are often used to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, leaving the other enantiomer unreacted. almacgroup.com The efficiency of this process is described by the enantiomeric ratio (E), which is a function of the kinetic parameters (k_cat and K_m) for each enantiomer. A high E-value, indicating a large difference in the reaction rates for the two enantiomers, is essential for a successful resolution. almacgroup.com Studies on lipase-catalyzed resolutions of related compounds have shown that the nature of the acyl donor and the solvent can significantly impact both the reaction rate and the enantioselectivity. jst.go.jp

Q & A

Q. What are the key physicochemical properties of EMHTFB, and how are they experimentally determined?

EMHTFB (CAS 91600-33-8) has a molecular formula of C₇H₁₁F₃O₃, a molecular weight of 200.16 g/mol, and a boiling point of 180–184°C at atmospheric pressure . Key properties include:

- Density : 1.233 g/cm³

- Refractive Index : Not explicitly reported, but related trifluorinated esters (e.g., ethyl 4,4,4-trifluoroacetoacetate) show indices ~1.36–1.39 .

- LogP : Estimated to be moderately lipophilic due to the trifluoromethyl group and ester functionality .

- Stereochemistry : The 3-hydroxy group introduces chirality, requiring chiral HPLC or polarimetry for enantiomeric resolution .

Methodology : Density is measured via pycnometry, while boiling points are determined using distillation under controlled pressure. Chirality is confirmed via optical rotation ([α]D) and NMR with chiral shift reagents .

Q. What synthetic routes are available for EMHTFB, and how can yield be optimized?

EMHTFB is synthesized via asymmetric reduction of ethyl 2-methyl-3-oxo-4,4,4-trifluorobutyrate using chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantiomeric excess (e.e.) >90% . Alternative routes include:

- Enzymatic reduction : Lipases or ketoreductases in biphasic systems (e.g., water/organic solvent) .

- Stepwise halogenation : Bromination of trifluoroacetylacetate intermediates followed by esterification, though this risks side reactions .

Optimization : Reaction temperature (typically 0–25°C), solvent polarity (e.g., THF or ethanol), and catalyst loading (1–5 mol%) critically impact yield and stereoselectivity. Purity is enhanced via fractional distillation or silica gel chromatography .

Q. What safety precautions are required when handling EMHTFB?

EMHTFB is classified as flammable (flash point 87.2°C) and may cause skin/eye irritation (GHS Category 3) . Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C, away from oxidizers .

Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can stereochemical control be achieved in EMHTFB synthesis, and what analytical methods validate enantiopurity?

Stereocontrol :

- Catalytic asymmetric hydrogenation : Ru-(S)-BINAP complexes selectively reduce the 3-keto group to the (R)- or (S)-hydroxy isomer with e.e. >95% .

- Chiral auxiliaries : Temporary directing groups (e.g., Evans oxazolidinones) enforce facial selectivity during reduction .

Validation :

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve enantiomers .

- Polarimetry : Specific rotation values ([α]D) for enantiomers are +21.0° (R) and -15.0° (S) in chloroform .

Q. What mechanistic insights explain the reactivity of EMHTFB in nucleophilic substitution reactions?

The trifluoromethyl group strongly withdraws electrons, polarizing the β-keto ester moiety and enhancing susceptibility to nucleophilic attack at the α-carbon. For example:

- Alkylation : EMHTFB reacts with Grignard reagents (e.g., MeMgBr) at the keto position, forming tertiary alcohols .

- Condensation : Under acidic conditions, the hydroxy group participates in cyclization (e.g., forming trifluorinated lactones) .

Kinetic Studies : Monitoring via IR (disappearance of C=O stretch at ~1730 cm⁻¹) or ¹⁹F NMR (chemical shift changes) reveals reaction progress .

Q. How does EMHTFB’s fluorinated structure influence its application in medicinal chemistry?

The trifluoromethyl group enhances metabolic stability and membrane permeability, making EMHTFB a valuable intermediate for:

- Protease inhibitors : Fluorinated analogs mimic transition states in enzymatic cleavage .

- Anticancer agents : Trifluorobutyrates disrupt lipid metabolism in tumor cells .

Structure-Activity Relationship (SAR) : Modifying the hydroxy or ester group alters potency. For example, replacing the ethyl ester with a methyl group increases cytotoxicity by 10-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.